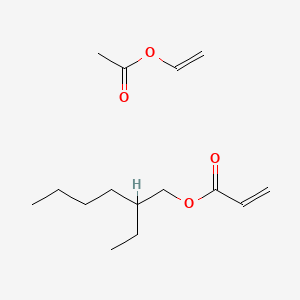
Ethenyl acetate;2-ethylhexyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl acetate;2-ethylhexyl prop-2-enoate: is a chemical compound known for its versatile applications in various industries. It is a combination of ethenyl acetate and 2-ethylhexyl prop-2-enoate, which are both esters. This compound is often used in the production of polymers and copolymers, which are essential in manufacturing plastics, adhesives, and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl acetate;2-ethylhexyl prop-2-enoate typically involves esterification reactions. One common method is the reaction between ethenyl acetate and 2-ethylhexyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
化学反応の分析
Types of Reactions
Ethenyl acetate;2-ethylhexyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Produces acids or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces esters with different functional groups.
科学的研究の応用
Chemistry
In chemistry, ethenyl acetate;2-ethylhexyl prop-2-enoate is used as a monomer in polymerization reactions to create copolymers with desirable properties such as flexibility, durability, and resistance to chemicals.
Biology
In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption, which is crucial for medical implants and devices.
Medicine
In medicine, this compound is explored for drug delivery systems. Its ability to form stable polymers makes it suitable for encapsulating drugs, ensuring controlled release and targeted delivery.
Industry
Industrially, this compound is used in the production of adhesives, coatings, and sealants. Its properties make it ideal for applications requiring strong adhesion and resistance to environmental factors.
作用機序
The mechanism by which ethenyl acetate;2-ethylhexyl prop-2-enoate exerts its effects is primarily through its ability to form polymers. The ester groups in the compound participate in polymerization reactions, creating long chains of molecules that provide the desired physical and chemical properties. The molecular targets and pathways involved include the esterification and polymerization pathways, which are catalyzed by acids or bases.
類似化合物との比較
Similar Compounds
- Butyl prop-2-enoate
- Methyl methacrylate
- Ethyl acrylate
Comparison
Ethenyl acetate;2-ethylhexyl prop-2-enoate is unique due to its combination of ethenyl acetate and 2-ethylhexyl prop-2-enoate, which provides a balance of flexibility and durability. Compared to butyl prop-2-enoate, it offers better adhesion properties. When compared to methyl methacrylate, it provides enhanced flexibility. Ethyl acrylate, on the other hand, offers similar properties but with different reactivity and polymerization characteristics.
This compound’s unique combination of properties makes it a valuable material in various scientific and industrial applications.
特性
CAS番号 |
25067-02-1 |
|---|---|
分子式 |
C15H26O4 |
分子量 |
270.36 g/mol |
IUPAC名 |
ethenyl acetate;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-6-4(2)5/h6,10H,3-5,7-9H2,1-2H3;3H,1H2,2H3 |
InChIキー |
RAEGHCPKKXGGQN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C=C.CC(=O)OC=C |
正規SMILES |
CCCCC(CC)COC(=O)C=C.CC(=O)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















